N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Description
N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClFNO and its molecular weight is 317.79. The purity is usually 95%.
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Scientific Research Applications
Antipathogenic Activity
Research has also delved into the antipathogenic activity of related compounds. For example, new thiourea derivatives have been synthesized and tested for their interaction with bacterial cells, demonstrating significant antipathogenic activity especially against strains known for their biofilm growth capabilities. This line of research highlights the potential of such compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Hydrogen Bonding Patterns
The study of hydrogen bonding patterns in 1-arylcycloalkanecarboxamides, including derivatives similar to N-(4-chlorophenethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, provides insights into their structural and potentially functional attributes. These studies focus on the conformation of cycloalkane rings and the hydrogen-bonded motifs formed by carboxamide groups, offering a detailed understanding of the molecular interactions and stability of such compounds (Lemmerer & Michael, 2008).
Synthetic Methodologies
Advancements in synthetic methodologies for related compounds have been reported, such as the development of a high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. This work establishes efficient multi-step nucleophilic substitution reactions and ester hydrolysis processes, contributing to the broader field of synthetic organic chemistry and the production of cyclopropanecarboxamide derivatives (Zhou et al., 2021).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-15-5-1-13(2-6-15)9-12-21-17(22)18(10-11-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWPCIPOCZMVIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.